Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16209482
InChI: InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3
SMILES:
Molecular Formula: C7H5ClF2O3S
Molecular Weight: 242.63 g/mol

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16209482

Molecular Formula: C7H5ClF2O3S

Molecular Weight: 242.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate -

Specification

Molecular Formula C7H5ClF2O3S
Molecular Weight 242.63 g/mol
IUPAC Name methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
Standard InChI InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3
Standard InChI Key YLELBSIWXKRFQD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=CS1)Cl)OC(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is defined by its IUPAC name, methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate, and its SMILES notation, COC(=O)C1=C(C(=CS1)Cl)OC(F)F . The compound’s structure consists of a thiophene ring substituted at the 2-position with a methyl ester group, at the 3-position with a difluoromethoxy group, and at the 4-position with a chlorine atom. The difluoromethoxy group (OCF2H-\text{OCF}_2\text{H}) introduces electronegativity and lipophilicity, which may influence its reactivity and interaction with biological targets.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC7H5ClF2O3S\text{C}_7\text{H}_5\text{ClF}_2\text{O}_3\text{S}
Molecular Weight242.63 g/mol
CAS Number1707581-59-6
InChIKeyYLELBSIWXKRFQD-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate involves multi-step organic reactions. A plausible route includes:

  • Chlorination: Introduction of a chlorine atom at the 4-position of a thiophene precursor using reagents like SO2Cl2\text{SO}_2\text{Cl}_2 or Nchlorosuccinimide\text{N}-chlorosuccinimide.

  • Difluoromethoxylation: Substitution at the 3-position with a difluoromethoxy group, potentially via nucleophilic aromatic substitution or radical-mediated pathways.

  • Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using methanol under acidic or enzymatic conditions .

Optimization Challenges

Key challenges include regioselectivity during chlorination and stability of the difluoromethoxy group under reaction conditions. Patent WO2019154953A1 highlights similar synthetic strategies for non-fused thiophene derivatives, emphasizing the use of protecting groups to prevent undesired side reactions .

PrecautionGuidelineSource
Personal Protective GearGloves, lab coat, eye protection
VentilationUse in fume hood
StorageCool, dry place away from oxidizers

Recent Developments and Patent Landscape

Patent WO2019154953A1 discloses non-fused thiophene derivatives with structural similarities to methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate . These compounds are claimed for treating proliferative diseases (e.g., cancer) and inflammatory disorders, underscoring the therapeutic potential of this chemical class. Notably, the patent emphasizes modifications at the 3- and 4-positions of the thiophene ring to optimize bioactivity—a strategy directly relevant to further research on this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator